molecular formula C13H10N6 B15344213 1,1'-Methylenebis[4-azidobenzene] CAS No. 2915-44-8

1,1'-Methylenebis[4-azidobenzene]

Cat. No.: B15344213
CAS No.: 2915-44-8
M. Wt: 250.26 g/mol
InChI Key: ARKQRZXCXIMZHG-UHFFFAOYSA-N
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Description

1,1'-Methylenebis[4-azidobenzene] (CAS 2915-44-8) is an aromatic compound featuring a methylene bridge linking two para-azidophenyl groups. Its molecular formula is C₁₃H₁₀N₆, with a molecular weight of 250.26 g/mol . Structurally, it is characterized by two azide (-N₃) functional groups attached to benzene rings, which confer high reactivity due to the azide group’s propensity for cycloaddition and explosive decomposition under specific conditions. Synonyms include Bis(4-azidophenyl)methane and Methylenebis(4,1-phenylene)bisazide .

Properties

CAS No.

2915-44-8

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

1-azido-4-[(4-azidophenyl)methyl]benzene

InChI

InChI=1S/C13H10N6/c14-18-16-12-5-1-10(2-6-12)9-11-3-7-13(8-4-11)17-19-15/h1-8H,9H2

InChI Key

ARKQRZXCXIMZHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Methylenebis[4-azidobenzene] can be synthesized through several methods. One common approach involves the reaction of 4-azidobenzyl chloride with formaldehyde under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-azidobenzyl chloride and formaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The 4-azidobenzyl chloride is dissolved in a suitable solvent, and formaldehyde is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is isolated by filtration or extraction and purified by recrystallization.

Industrial Production Methods

Industrial production of 1,1’-Methylenebis[4-azidobenzene] follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis[4-azidobenzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with different functional groups replacing the azido groups.

    Reduction: Corresponding amines.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

1,1’-Methylenebis[4-azidobenzene] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis[4-azidobenzene] involves its ability to undergo cycloaddition reactions with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts and proceeds through a concerted mechanism, forming a five-membered ring structure. The triazole products are highly stable and can interact with various molecular targets, making them useful in bioconjugation and materials science .

Comparison with Similar Compounds

Bis-Phenol Derivatives

Compounds such as 2,2′-methylenebis(6-tert-butyl-4-ethylphenol) (BEP) and 2,2′-methylenebis(4-methylphenol) (MP) share the methylenebis backbone but substitute azides with hydroxyl (-OH) groups. These derivatives exhibit similar autophagy-inducing activity when tested alongside 1,1'-methylenebis[4-azidobenzene] in antitumor studies, suggesting that the methylene-bridged aromatic framework contributes critically to bioactivity regardless of functional groups. However, hydroxylated derivatives are more stable and less reactive than azides, making them preferable for pharmaceutical applications .

Isocyanate and Thioether Variants

  • 1,1'-Methylenebis[4-isocyanatobenzene] (PMDI) : This compound replaces azides with isocyanate (-NCO) groups, enabling industrial use in polyurethane production. Its high reactivity with polyols contrasts with the azide’s click chemistry applications .
  • 1,1'-[Methylenebis(thio)]bis(2-chloroethane): Featuring thioether (-S-) and chloro (-Cl) groups, this variant (CAS 63869-13-6) is structurally distinct but retains the bis-functionalized methylene core.

Hazard Profiles

  • Azides : 1,1'-Methylenebis[4-azidobenzene] likely shares the explosive risks common to organic azides, though specific hazard data are absent in the evidence.
  • Isocyanates : PMDI poses inhalation and dermal hazards typical of isocyanates, necessitating industrial safety protocols .
  • Chlorinated Thioethers : The chloro-thioether variant (CAS 63869-13-6) is classified as a Schedule 1A04 chemical, highlighting acute toxicity concerns .

Data Tables

Table 1: Structural and Functional Comparison of Methylenebis Compounds

Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Primary Applications
1,1'-Methylenebis[4-azidobenzene] 2915-44-8 C₁₃H₁₀N₆ Azide (-N₃) 250.26 Research, click chemistry
2,2′-Methylenebis(6-tert-butyl-4-ethylphenol) (BEP) N/A C₂₁H₂₈O₂* Hydroxyl (-OH) ~312.45* Antitumor therapies
1,1'-Methylenebis[4-isocyanatobenzene] (PMDI) N/A C₁₅H₁₀N₂O₂* Isocyanate (-NCO) ~250.25* Polyurethane production
1,1'-[Methylenebis(thio)]bis(2-chloroethane) 63869-13-6 C₅H₁₀Cl₂S₂ Thioether (-S-), Chloro (-Cl) 217.18 Regulated substances

Table 2: Bioactivity of Selected Methylenebis Derivatives ()

Compound Autophagy Induction Synergy with Belotecan Key Mechanism
Methylenebis (BEP/MP) High Yes (P < 0.0005) Apoptosis, autophagy
Dichlorophene (CHP) Moderate Yes (P < 0.005) Autophagy dominance
1,1'-Methylenebis[4-azidobenzene] Not tested Inferred potential Likely similar*

*Hypothesized based on structural similarity.

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